Aigialospirol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

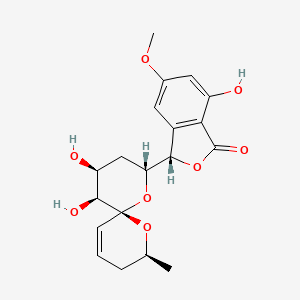

Aigialospirol is a natural product found in Aigialus parvus with data available.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Aigialospirol exhibits significant bioactivity, making it a candidate for various therapeutic uses.

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties against various pathogens. In a study, it demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibiotic agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 31.2 - 62.5 μg/mL |

| Escherichia coli | 40 μg/mL |

Anticancer Properties

This compound has been investigated for its anticancer effects, particularly against liver cancer cells (HepG2). The compound exhibited cytotoxicity with an IC50 value of 2.57 µM, suggesting its potential as a chemotherapeutic agent.

| Cell Line | IC50 Value (µM) |

|---|---|

| HepG2 | 2.57 |

| MDA-MB-231 | Notable cytotoxicity observed |

Agricultural Applications

This compound's bioactive properties extend into agriculture, where it can be utilized as a natural pesticide or growth enhancer.

Plant Pathogen Resistance

Studies indicate that this compound can enhance plant resistance against fungal pathogens. It has shown effectiveness in reducing the growth rates of plant pathogens such as Fusarium graminearum.

| Pathogen | Effect on Growth Rate |

|---|---|

| Fusarium graminearum | 50% reduction in radial growth |

Biotechnological Applications

The compound's unique properties make it a valuable resource in biotechnological innovations.

Enzyme Inhibition

This compound has been identified as an inhibitor of specific enzymes, which may have implications in drug development for conditions like cancer and neurodegenerative diseases.

| Enzyme | Inhibition Activity (IC50) |

|---|---|

| Topoisomerase I | 0.16 µmol/mL |

| Acetylcholinesterase | 43.02 ± 6.01 µM |

Case Study: Anticancer Research

In a recent study published in Molecules, this compound was tested for its effects on human liver cancer cells. The results demonstrated significant cytotoxicity, supporting its potential as a therapeutic agent for hepatocellular carcinoma (HCC) treatment.

Case Study: Agricultural Field Trials

Field trials conducted with crops treated with this compound showed improved resistance to common fungal infections, leading to higher yields and reduced reliance on synthetic pesticides.

Analyse Chemischer Reaktionen

Cyclic Acetal-Tethered Ring-Closing Metathesis (RCM)

The synthesis hinges on forming the spiroketal core via a cyclic acetal-tethered RCM reaction. This strategy outperforms traditional diol-ketone cyclization methods by leveraging stereoelectronic effects:

-

Reaction Setup : A cyclic acetal intermediate (5 ) undergoes RCM using Grubbs II catalyst to form macrocycle 9 (precursor to spiroketal 4 ) .

-

Mechanistic Advantage : The acetal tether directs regioselectivity and minimizes undesired side reactions through steric and electronic control .

| Step | Reaction Type | Key Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclic acetal formation | Acid catalysis (e.g., PPTS) | Stabilizes reactive intermediates via anomeric effects |

| 2 | RCM | Grubbs II catalyst, toluene, 40°C | Forms 14-membered macrocycle 9 |

| 3 | Acidic workup | HCl/MeOH | Triggers spiroketalization to (+)-aigialospirol (4 ) |

Epimerization Processes

Two unexpected epimerizations were pivotal for achieving the correct stereochemistry:

C1’ Epimerization

-

Context : Occurs during hydrative epoxide opening of 7 to form macro-lactone 8 .

-

Mechanism : Acidic conditions promote reversible oxocarbenium ion formation, enabling equilibration between epimers. Computational modeling confirmed a 1.5 kcal/mol energy difference favoring the desired epimer .

C7 Epimerization

-

Role : Corrects stereochemistry at C7 during spiroketalization.

-

Driving Force : Anomeric effect stabilizes the axial orientation of the C7 hydroxyl group, shifting equilibrium toward the natural product’s configuration .

Stereochemical Control and Computational Validation

Density functional theory (DFT) calculations were used to:

-

Predict transition states for epimerizations.

-

Confirm that the anomeric effect lowers the activation energy for spiroketalization by ~3 kcal/mol .

Comparative Synthetic Approaches

| Method | Yield | Key Advantage |

|---|---|---|

| Classical diol-ketone cyclization | Low (<20%) | Historical precedent |

| Cyclic acetal RCM | High (optimized) | Avoids kinetic traps; scalable |

This synthesis demonstrates how strategic use of tethered RCM and stereoelectronic effects can streamline complex natural product assembly. The interplay of epimerization and computational modeling underscores modern synthetic chemistry’s reliance on both empirical and theoretical insights .

Eigenschaften

Molekularformel |

C19H22O8 |

|---|---|

Molekulargewicht |

378.4 g/mol |

IUPAC-Name |

(3S)-3-[(2R,4S,5S,6R,8S)-4,5-dihydroxy-8-methyl-1,7-dioxaspiro[5.5]undec-10-en-2-yl]-7-hydroxy-5-methoxy-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C19H22O8/c1-9-4-3-5-19(26-9)17(22)13(21)8-14(27-19)16-11-6-10(24-2)7-12(20)15(11)18(23)25-16/h3,5-7,9,13-14,16-17,20-22H,4,8H2,1-2H3/t9-,13-,14+,16-,17-,19+/m0/s1 |

InChI-Schlüssel |

XOJJZYZCRNGOFV-YLZOTCFESA-N |

Isomerische SMILES |

C[C@H]1CC=C[C@]2(O1)[C@H]([C@H](C[C@@H](O2)[C@@H]3C4=C(C(=CC(=C4)OC)O)C(=O)O3)O)O |

Kanonische SMILES |

CC1CC=CC2(O1)C(C(CC(O2)C3C4=C(C(=CC(=C4)OC)O)C(=O)O3)O)O |

Synonyme |

aigialospirol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.